Cas no 2138575-81-0 (4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine)

4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1149881
- 2138575-81-0
- 4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine
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- Inchi: 1S/C10H11FN4/c1-6-5-7(3-4-13-6)9-8(11)10(12)15(2)14-9/h3-5H,12H2,1-2H3
- InChI Key: PHMQCTDACHPATH-UHFFFAOYSA-N
- SMILES: FC1=C(N)N(C)N=C1C1C=CN=C(C)C=1
Computed Properties
- Exact Mass: 206.09677453g/mol
- Monoisotopic Mass: 206.09677453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 56.7Ų
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1149881-5.0g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 5g |
$4475.0 | 2023-06-09 | ||
Enamine | EN300-1149881-1g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 1g |
$1272.0 | 2023-10-25 | |
Enamine | EN300-1149881-1.0g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 1g |
$1543.0 | 2023-06-09 | ||
Enamine | EN300-1149881-10.0g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1149881-0.1g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 0.1g |
$1119.0 | 2023-10-25 | |
Enamine | EN300-1149881-5g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 5g |
$3687.0 | 2023-10-25 | |
Enamine | EN300-1149881-0.25g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 0.25g |
$1170.0 | 2023-10-25 | |
Enamine | EN300-1149881-2.5g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 2.5g |
$2492.0 | 2023-10-25 | |
Enamine | EN300-1149881-0.5g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 0.5g |
$1221.0 | 2023-10-25 | |
Enamine | EN300-1149881-0.05g |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine |
2138575-81-0 | 95% | 0.05g |
$1068.0 | 2023-10-25 |
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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5. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
Additional information on 4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine
4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine (CAS No. 2138575-81-0): A Comprehensive Overview
The compound 4-fluoro-1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine, identified by the CAS registry number CAS No. 2138575-81-0, is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical and agrochemical industries. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and wide-ranging applications.
Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, and they are extensively studied due to their ability to form stable complexes and exhibit diverse biological activities. The structure of 4-fluoro-1-methyl... incorporates a pyrazole ring fused with a pyridine moiety, which introduces additional electronic and steric effects. The presence of fluorine at the fourth position further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutics. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its effectiveness as an inhibitor of certain kinase enzymes, which are critical targets in cancer therapy. The unique combination of a pyrazole ring with a fluorinated substituent allows for precise modulation of enzyme activity, offering new avenues for personalized medicine.
In addition to its pharmaceutical applications, CAS No. 2138575... has shown promise in agrochemical research. Field trials conducted by leading agricultural research institutions have indicated its potential as a selective herbicide with minimal environmental impact. The compound's ability to target specific metabolic pathways in weeds while sparing crops makes it a sustainable solution for modern farming practices.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring via cyclization reactions and subsequent functionalization to introduce the fluorine and methyl substituents. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process, making large-scale production feasible.
From an environmental standpoint, researchers have evaluated the biodegradability and eco-toxicological profile of this compound. Studies published in Environmental Science & Technology reveal that it exhibits low toxicity to non-target organisms and undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint.
In conclusion, 4-fluoro... represents a cutting-edge molecule with multifaceted applications across various industries. Its unique chemical structure, combined with recent research findings, positions it as a key player in the development of next-generation therapies and sustainable agricultural solutions.
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